

Standard operating procedure for Alarmine administration in animal models

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Compound of Interest

Compound Name: *Alarmine*

Cat. No.: *B119754*

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This is a comprehensive set of application notes and protocols for the administration of **Alarmine** (HMGB1) in animal models, designed for researchers, scientists, and drug development professionals.

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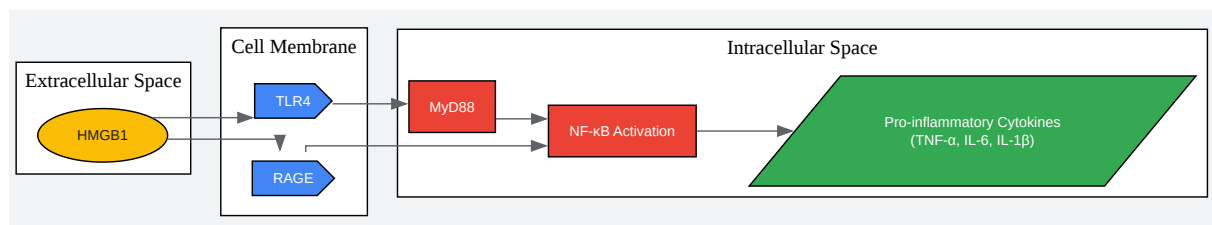
The term "**Alarmine**" is not a recognized scientific name for a specific molecule. This document uses High Mobility Group Box 1 (HMGB1) as a representative and well-studied alarmin. All protocols and data presented herein pertain to HMGB1.

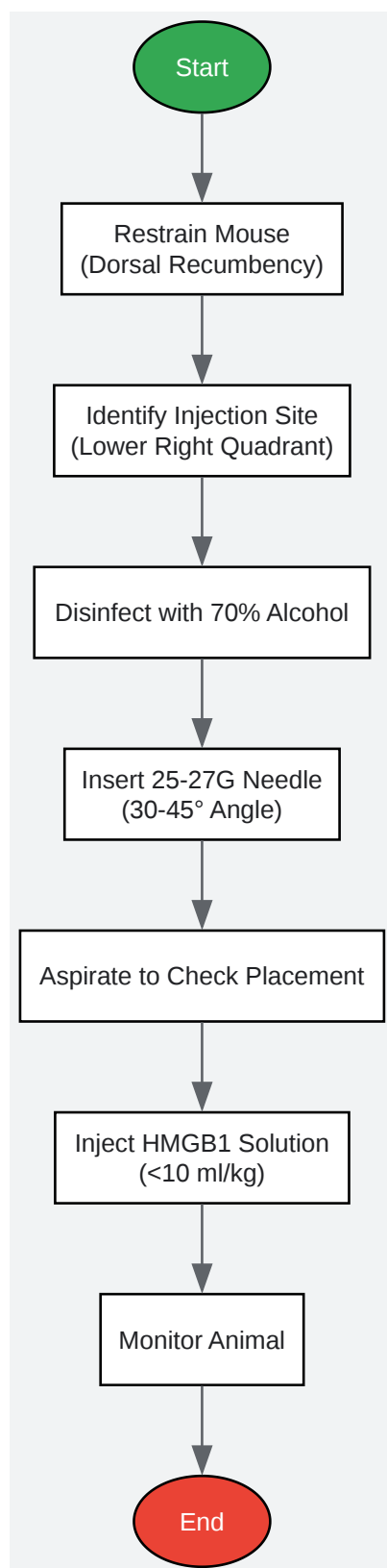
Introduction to Alarmine (HMGB1)

High Mobility Group Box 1 (HMGB1) is a highly conserved nuclear protein that functions as a damage-associated molecular pattern (DAMP) when released into the extracellular space.[1][2][3][4] It is passively released by necrotic cells or actively secreted by immune cells like macrophages.[5] Extracellular HMGB1 acts as a pro-inflammatory cytokine, signaling through receptors such as the Receptor for Advanced Glycation End Products (RAGE) and Toll-like Receptor 4 (TLR4) to activate inflammatory pathways.[1][2][3] This makes HMGB1 a critical mediator in various inflammatory conditions, including sepsis, arthritis, ischemia-reperfusion injury, and neuroinflammation.[2][6] Its role as a late-acting inflammatory mediator provides a wider therapeutic window for intervention in diseases like sepsis.[7][8]

Signaling Pathways

Extracellular HMGB1 primarily exerts its biological effects by binding to RAGE and TLR4.[1][2][3] This interaction triggers downstream signaling cascades, most notably the activation of the transcription factor NF- κ B.[9][10] Activation of NF- κ B leads to the production and release of various pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF- α), Interleukin-6 (IL-6), and Interleukin-1 β (IL-1 β), which drive the inflammatory response.[3][9][10]





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